molecular formula C9H10N4 B7549933 2-Methyl-5-(4-methylphenyl)tetrazole

2-Methyl-5-(4-methylphenyl)tetrazole

Cat. No. B7549933
M. Wt: 174.20 g/mol
InChI Key: UMRGEIQLYJFADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4-methylphenyl)tetrazole, also known as MMT, is a tetrazole derivative that has gained significant attention in the field of chemistry due to its unique properties and potential applications. MMT is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

  • Corrosion Inhibition : Tetrazole derivatives, including those similar to 2-Methyl-5-(4-methylphenyl)tetrazole, have been identified as effective corrosion inhibitors for copper in chloride solutions. They show an inhibiting efficiency ranging from 50 to 99%, with efficiency increasing alongside pH value. Certain derivatives demonstrated better protective characteristics (Zucchi, Trabanelli, & Fonsati, 1996).

  • Pharmaceutical Applications : Tetrazole derivatives have been explored in the design and synthesis of compounds with significant pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities (Kamble et al., 2017).

  • Synthesis and Functionalization : Various studies have been conducted on the reactivity of tetrazole derivatives with nitrogen-centered nucleophiles, leading to the synthesis of functionally substituted tetrazoles. These studies contribute to the development of new medical agents (Egorova et al., 2005).

  • Process Intensification in Chemical Engineering : In the field of chemical engineering, the tritylation of 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole using different microreactors has shown promising results for industrial production. This process demonstrates a successful shift from traditional batch reactors to continuous flow microreactors, offering better yield and efficiency (Maralla et al., 2017).

  • NMR and Mass Spectral Studies : Nuclear magnetic resonance (NMR) and mass spectral studies of tetrazole derivatives provide valuable information for structural assignments and characterization, aiding in further research and development (Fraser & Haque, 1968).

properties

IUPAC Name

2-methyl-5-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-12-13(2)11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGEIQLYJFADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4-methylphenyl)tetrazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4-methylphenyl)tetrazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(4-methylphenyl)tetrazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(4-methylphenyl)tetrazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(4-methylphenyl)tetrazole
Reactant of Route 6
2-Methyl-5-(4-methylphenyl)tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.